molecular formula C28H25NO2 B286522 N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide

N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide

Cat. No. B286522
M. Wt: 407.5 g/mol
InChI Key: DGAYAQDBMOKQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide, also known as DAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPA belongs to the class of acenaphthene-based compounds and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide exerts its biological activities through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in inflammation. N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer.
Biochemical and physiological effects:
N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide has been shown to induce apoptosis in cancer cells and inhibit the growth and migration of cancer cells.

Advantages and Limitations for Lab Experiments

N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities have been extensively studied. However, there are also limitations to using N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide in lab experiments. One limitation is that the mechanism of action of N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide has not been extensively studied in vivo, which can limit its potential applications in animal studies.

Future Directions

There are several future directions for the study of N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to study its potential applications in animal models of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, the development of novel derivatives of N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide with improved biological activities and pharmacokinetic properties could be an interesting avenue for future research.

Synthesis Methods

The synthesis of N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide involves the reaction of 1,2-dihydroacenaphthylene with phenylmethyl bromide and 4-methoxyphenylacetic acid in the presence of a base. The resulting compound is then purified through column chromatography to obtain pure N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide.

Scientific Research Applications

N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

Molecular Formula

C28H25NO2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C28H25NO2/c1-31-23-15-10-19(11-16-23)18-26(30)29-28(22-6-3-2-4-7-22)25-17-14-21-13-12-20-8-5-9-24(25)27(20)21/h2-11,14-17,28H,12-13,18H2,1H3,(H,29,30)

InChI Key

DGAYAQDBMOKQMM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C3=C4C=CC=C5C4=C(CC5)C=C3

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C3=CC=C4CCC5=C4C3=CC=C5

Origin of Product

United States

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